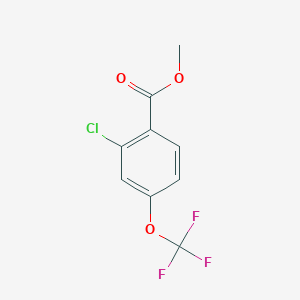
Methyl 2-chloro-4-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6ClF3O3 It is a derivative of benzoic acid, featuring a trifluoromethoxy group, a chlorine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-4-(trifluoromethoxy)benzoate typically involves the esterification of 2-chloro-4-(trifluoromethoxy)benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow processes. These methods can enhance the yield and purity of the product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-chloro-4-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Methyl 2-chloro-4-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(trifluoromethoxy)benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: Contains a methylsulfonyl group, which can alter its chemical properties and applications.
Methyl 4-chloro-2-(trifluoromethoxy)benzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6ClF3O3 |
|---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
methyl 2-chloro-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3 |
InChI Key |
DHJXMQQHWJPMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















